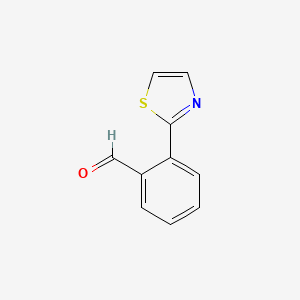

2-Thiazol-2-yl-benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-8-3-1-2-4-9(8)10-11-5-6-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOXNJMCQNJJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573756 | |

| Record name | 2-(1,3-Thiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223575-69-7 | |

| Record name | 2-(1,3-Thiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Structural Analysis of Thiazolyl Benzaldehydes: A Technical Guide

Core Structural and Chemical Properties

The foundational data for 4-(1,3-Thiazol-2-yl)benzaldehyde is summarized below. This information is critical for its identification and use in further experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NOS | [1] |

| Molecular Weight | 189.23 g/mol | [1] |

| IUPAC Name | 4-(1,3-thiazol-2-yl)benzaldehyde | [1] |

| SMILES | C1=CC(=CC=C1C=O)C2=NC=CS2 | [1] |

| InChI Key | LQLBILPEELCFQI-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | |

| CAS Number | 198904-53-9 | [1] |

Experimental Protocols for Synthesis and Characterization

Detailed experimental protocols for the specific synthesis of 4-(1,3-Thiazol-2-yl)benzaldehyde are not published in peer-reviewed journals. However, general and well-established methods for the synthesis of 2-aryl-thiazoles can be adapted.

General Synthesis via Hantzsch Thioamide Reaction

The most common and versatile method for synthesizing the 2-aryl-thiazole core is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone. For an aldehyde-substituted aryl-thiazole, a protected aldehyde or a precursor that can be later converted to an aldehyde is typically used.

Illustrative Protocol:

-

Thioamide Formation: A substituted benzamide is treated with a thionating agent like Lawesson's reagent or Phosphorus Pentasulfide (P₂S₅) in a dry, inert solvent such as toluene or dioxane. The reaction is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cyclization: The resulting thiobenzamide is then reacted with an α-haloaldehyde or α-haloketone, such as 2-bromo-1,1-diethoxyethane (a protected form of bromoacetaldehyde), in a solvent like ethanol or DMF.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

-

Deprotection (if necessary): If a protected aldehyde was used, the protecting group is removed under appropriate conditions (e.g., acid hydrolysis for an acetal) to yield the final benzaldehyde product.

Structural Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is recorded on a 400 MHz or higher spectrometer. Expected signals would include:

-

A singlet for the aldehydic proton between δ 9-10 ppm.[2]

-

Doublets in the aromatic region (δ 7-8.5 ppm) corresponding to the protons on the benzaldehyde ring.

-

Signals for the thiazole ring protons, typically between δ 7-8 ppm.

-

-

¹³C NMR: A more concentrated sample (~20-30 mg) is used. The spectrum provides information on all unique carbon atoms. Key signals include:

-

The aldehyde carbonyl carbon signal around δ 190 ppm.

-

Signals for the aromatic and thiazole carbons in the δ 110-170 ppm range.

-

2. Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer, often using an Attenuated Total Reflectance (ATR) accessory.

-

Key characteristic absorption bands to confirm the structure include:

3. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), is performed to confirm the molecular formula.

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should match the calculated exact mass for C₁₀H₈NOS⁺.

4. X-Ray Crystallography:

-

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

A selected crystal is mounted on a diffractometer, and diffraction data are collected.

-

The data is processed to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. Although no crystal structure is publicly available for 4-(1,3-Thiazol-2-yl)benzaldehyde, this technique would provide the most definitive structural analysis.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the analysis of aryl-thiazole aldehydes.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Thiazol-2-yl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiazol-2-yl-benzaldehyde is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. As a derivative of both thiazole and benzaldehyde, it presents a versatile scaffold for the synthesis of novel compounds with potential pharmacological activities. Thiazole-containing compounds are known to exhibit a wide range of biological effects, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows to support further research and development. Due to a lack of directly reported experimental data for some properties, values from closely related analogs and computational predictions are included to provide a well-rounded profile.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological and chemical systems, influencing aspects such as solubility, absorption, and reactivity. The properties of this compound are summarized below. It is important to note that where experimental data is unavailable for the specific compound, predicted values or data from analogous compounds are provided for guidance.

Table 1: Physicochemical Data for this compound and Related Analogs

| Property | Value | Source & Notes |

| IUPAC Name | 2-(1,3-Thiazol-2-yl)benzaldehyde | P&S Chemicals[1] |

| CAS Number | 223575-69-7 | P&S Chemicals[1] |

| Molecular Formula | C₁₀H₇NOS | PubChem[2], P&S Chemicals[1] |

| Molecular Weight | 189.24 g/mol | PubChem[2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | For the analog 2-Thiazolecarboxaldehyde, the boiling point is 61-63 °C at 15 mmHg[3]. |

| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents. | General characteristic for similar heterocyclic compounds. |

| logP (Octanol/Water) | Predicted: 2.1 | PubChem (Computed XLogP3 for the analog 4-(1,3-Thiazol-2-yl)benzaldehyde)[2] |

| pKa | Data not available |

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and analytical characterization of this compound, adapted from established protocols for related thiazole and benzothiazole derivatives.

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. An alternative approach for related benzothiazoles involves the condensation of 2-aminothiophenol with an aldehyde. Below is a representative protocol for a condensation reaction that can be adapted for the synthesis of 2-substituted thiazoles.

Objective: To synthesize this compound through a condensation reaction.

Materials:

-

2-Bromobenzaldehyde

-

Thioacetamide

-

Ethanol (solvent)

-

Sodium bicarbonate (base)

-

Reflux apparatus

-

Magnetic stirrer with heating

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromobenzaldehyde (1 equivalent) in ethanol.

-

Add thioacetamide (1.1 equivalents) to the solution.

-

Add sodium bicarbonate (1.5 equivalents) to the reaction mixture to act as a base.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and stir.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the crude product with water and then a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of moderately polar organic compounds like this compound.

Objective: To determine the purity of a synthesized sample of this compound.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid or trifluoroacetic acid

-

Sample of this compound

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (both containing 0.1% formic acid). A typical starting gradient could be 50:50 (v/v) acetonitrile:water.

-

Standard Solution Preparation: Accurately weigh and dissolve a small amount of the purified this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL).

-

Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: Isocratic or gradient elution with acetonitrile/water (with 0.1% acid).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV-Vis scan of the compound (typically in the range of 254-320 nm for such aromatic systems).

-

Column Temperature: 25 °C

-

-

Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.

-

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and analytical processes described above.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A standard workflow for purity analysis by HPLC.

References

- 1. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(1,3-Thiazol-2-yl)benzaldehyde | C10H7NOS | CID 10535655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-チアゾールカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Thiazol-2-yl-benzaldehyde (CAS Number: 223575-69-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Thiazol-2-yl-benzaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental data and methodologies.

Core Chemical Properties

This compound is a solid organic compound with the molecular formula C₁₀H₇NOS and a molecular weight of 189.23 g/mol .[1] Its structure features a thiazole ring substituted at the 2-position of a benzaldehyde moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 223575-69-7 | [1] |

| IUPAC Name | 2-(1,3-thiazol-2-yl)benzaldehyde | [1] |

| Molecular Formula | C₁₀H₇NOS | [1] |

| Molecular Weight | 189.23 g/mol | [1] |

| Physical State | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis of this compound

The primary synthetic route to this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of a thiazole derivative with a substituted phenyl boronic acid.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

A documented procedure for the synthesis of this compound involves the reaction of 2-bromothiazole with 2-formylphenylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Methodology:

-

Reactants and Catalyst:

-

2-Bromothiazole (1.0 eq)

-

2-Formylphenylboronic acid (1.0 eq)

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.05 eq)

-

1 M Sodium carbonate (Na₂CO₃) solution (2.0 eq)

-

Acetonitrile (CH₃CN)

-

Water

-

-

Procedure:

-

In a microwave reactor vessel, combine 2-bromothiazole, 2-formylphenylboronic acid, and dichlorobis(triphenylphosphine)palladium(II).

-

Add the sodium carbonate solution and acetonitrile.

-

Seal the vessel and irradiate in a microwave reactor at 160°C for 5 minutes.

-

Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Extract the product with dichloromethane (CH₂Cl₂) and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (5:1 to 2:1, v/v).

-

-

Yield:

-

The reported yield for this synthesis is 38%.

-

Spectral Characterization

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (phenyl and thiazole rings): δ 7.0-8.5 ppm; Aldehyde proton: δ 9.5-10.5 ppm |

| ¹³C NMR | Aromatic carbons: δ 120-150 ppm; Thiazole carbons: δ 110-170 ppm; Aldehyde carbonyl carbon: δ >190 ppm |

| IR Spectroscopy | C=O stretch (aldehyde): ~1700 cm⁻¹; Aromatic C=C stretches: ~1600-1450 cm⁻¹; C-H stretches (aromatic): ~3100-3000 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 189 |

Potential Applications and Biological Activity

While no specific biological activities have been reported for this compound itself, the thiazole and benzaldehyde moieties are present in numerous compounds with a wide range of pharmacological properties. Thiazole derivatives are known to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory activities.[2][3][4][5][6] Benzaldehyde and its derivatives have also been investigated for their potential anticancer effects.

The aldehyde functional group in this compound serves as a versatile synthetic handle for the preparation of a variety of derivatives, such as Schiff bases, hydrazones, and chalcones, which could be screened for various biological activities.

Experimental and logical Workflows

The synthesis and potential screening of this compound derivatives can be visualized as follows:

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug discovery and development. The provided synthetic protocol offers a clear pathway to obtain this compound for further investigation into its chemical and biological properties. The lack of extensive public data on this specific molecule highlights an opportunity for novel research to explore its potential applications.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of some novel thiazole substituted benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Thiazol-2-yl-benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Thiazol-2-yl-benzaldehyde. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of its structural components—a benzaldehyde moiety and a 2-substituted thiazole ring—and comparison with data from structurally related compounds. This guide also outlines standardized experimental protocols for acquiring such spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on established principles of spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.1 | s | 1H | Aldehyde (-CHO) |

| ~8.0-8.2 | d | 1H | Ar-H (ortho to CHO) |

| ~7.9 | d | 1H | Thiazole-H |

| ~7.6-7.8 | m | 2H | Ar-H |

| ~7.5 | d | 1H | Thiazole-H |

| ~7.4-7.6 | m | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde (C=O) |

| ~168 | Thiazole C2 |

| ~145 | Thiazole C4 |

| ~136 | Aromatic C (ipso to CHO) |

| ~134 | Aromatic CH |

| ~133 | Aromatic C (ipso to thiazole) |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~120 | Thiazole C5 |

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic aldehyde is a valuable tool for its identification. For this compound, the key absorption bands are predicted as follows.

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic & Thiazole C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet)[1] |

| ~1705-1685 | Strong | Aldehyde C=O stretch (conjugated)[2][3] |

| ~1600, ~1580, ~1450 | Medium-Strong | Aromatic & Thiazole C=C and C=N stretching |

| ~1210-1160 | Medium | C-C stretch between aromatic ring and aldehyde |

| ~900-650 | Medium-Strong | Aromatic & Thiazole C-H out-of-plane bending |

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for mass spectrometry that causes extensive fragmentation, providing valuable structural information.

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Identity of Fragment |

| 189 | Molecular ion [M]⁺ |

| 188 | [M-H]⁺ (loss of aldehydic proton) |

| 160 | [M-CHO]⁺ (loss of formyl radical) |

| 134 | [C₇H₄NS]⁺ (fragment from cleavage of the bond between the rings) |

| 104 | [C₇H₄O]⁺ (benzoyl cation fragment) |

| 83 | [C₃H₃S]⁺ (thiazole ring fragment) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard procedure for obtaining NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation :

-

Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4]

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of solid particles.[4]

-

If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added.

-

-

Data Acquisition :

-

Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.[5]

-

Lock the spectrometer onto the deuterium signal of the solvent.[5]

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

For ¹³C NMR, a larger sample size (50-100 mg) may be necessary due to the lower natural abundance of the ¹³C isotope.[4] A proton-decoupled pulse sequence is typically used.

-

-

Data Processing :

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample such as this compound, the KBr pellet method is a common preparation technique.[6]

-

Sample Preparation (KBr Pellet Method) :

-

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[6]

-

Add 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[6]

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.[6]

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a standard method for the analysis of volatile organic compounds.

-

Sample Introduction :

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

-

Ionization (Electron Ionization) :

-

Mass Analysis :

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. uwyo.edu [uwyo.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Synthesis of 2-(1,3-Thiazol-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining 2-(1,3-thiazol-2-yl)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The document details established synthetic routes, including palladium-catalyzed cross-coupling reactions and direct C-H activation strategies. Each method is presented with a detailed experimental protocol, and all available quantitative data is summarized for comparative analysis. Furthermore, this guide includes visual representations of the core synthetic pathways and experimental workflows to facilitate a deeper understanding of the chemical transformations.

Introduction

The 2-(1,3-thiazol-2-yl)benzaldehyde scaffold is a key intermediate in the development of novel therapeutic agents and functional organic materials. The thiazole ring is a privileged heterocycle found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The benzaldehyde functionality provides a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures. This guide explores the primary synthetic strategies for accessing this important compound, focusing on efficiency, substrate scope, and reaction conditions.

Synthetic Methodologies

The synthesis of 2-(1,3-thiazol-2-yl)benzaldehyde can be achieved through several modern synthetic methods. The most prominent and effective routes include the Suzuki-Miyaura coupling, the Stille coupling, and emerging direct C-H arylation techniques. Each of these methods offers distinct advantages and is suited for different precursor availability and reaction sensitivities.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing 2-(1,3-thiazol-2-yl)benzaldehyde, this reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. Two main variations of this approach are feasible:

-

Route A: Coupling of 2-bromothiazole with 2-formylphenylboronic acid.

-

Route B: Coupling of a thiazole-2-boronic acid derivative with 2-bromobenzaldehyde.

The choice between these routes often depends on the commercial availability and stability of the starting materials. The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Cross-Coupling

The Stille coupling offers another robust method for the synthesis of the target compound, involving the reaction of an organotin reagent with an organohalide, catalyzed by a palladium complex.[1] Similar to the Suzuki-Miyaura coupling, two synthetic disconnections are possible:

-

Route A: Coupling of 2-(tributylstannyl)thiazole with 2-bromobenzaldehyde.

-

Route B: Coupling of 2-bromothiazole with a 2-formylphenyltin reagent.

A significant drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[1]

Catalytic cycle of the Stille cross-coupling reaction.

Direct C-H Arylation

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. This method avoids the pre-functionalization of one of the coupling partners, thereby reducing the number of synthetic steps and the generation of waste. For the synthesis of 2-(1,3-thiazol-2-yl)benzaldehyde, this would involve the direct coupling of thiazole with 2-bromobenzaldehyde at the C2 position of the thiazole ring. However, regioselectivity can be a challenge in direct arylation reactions.

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis of 2-(1,3-thiazol-2-yl)benzaldehyde via the Suzuki-Miyaura coupling, which is often the preferred method due to the lower toxicity of the reagents compared to the Stille coupling.

Synthesis of 2-(1,3-Thiazol-2-yl)benzaldehyde via Suzuki-Miyaura Coupling

This protocol is based on the coupling of 2-bromothiazole and 2-formylphenylboronic acid.

Materials:

-

2-Bromothiazole

-

2-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromothiazole (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(1,3-thiazol-2-yl)benzaldehyde.

Experimental workflow for the synthesis of 2-(1,3-thiazol-2-yl)benzaldehyde.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-(1,3-thiazol-2-yl)benzaldehyde. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₇NOS | N/A |

| Molecular Weight | 189.23 g/mol | N/A |

| Appearance | Solid | N/A |

| Yield | Typically 60-85% | Varies |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 10.1 (s, 1H, CHO), 8.0-7.5 (m, 6H, Ar-H and Thiazole-H) | Predicted |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 192.0 (CHO), 168.0 (Thiazole C2), 144.0, 136.0, 134.0, 131.0, 130.0, 128.0, 120.0 | Predicted |

Note: The NMR data provided is predicted and should be confirmed by experimental analysis.

Conclusion

This technical guide has outlined the primary synthetic routes for the preparation of 2-(1,3-thiazol-2-yl)benzaldehyde, with a focus on the Suzuki-Miyaura cross-coupling reaction. The provided experimental protocol and workflow diagram offer a clear and actionable guide for researchers in the field. The versatility of this compound as a synthetic intermediate underscores the importance of efficient and reliable synthetic methodologies. Further optimization of reaction conditions, particularly in the context of green chemistry principles and direct C-H activation, will continue to be an area of active research.

References

An In-depth Technical Guide on 2-Thiazol-2-yl-benzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Thiazol-2-yl-benzaldehyde. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Molecular Data

This compound is a heterocyclic compound featuring a thiazole ring attached to a benzaldehyde moiety. Its fundamental molecular characteristics are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₇NOS | [1] |

| Molecular Weight | 189.238 g/mol | [1] |

| CAS Number | 223575-69-7 | [1] |

| Synonyms | 2-(Thiazol-2-yl)benzaldehyde, 2-(1,3-thiazol-2-yl)benzaldehyde, Benzaldehyde, 2-(2-thiazolyl)- | [1] |

Synthesis Protocols

Representative Experimental Protocol: Green Synthesis of Thiazole Derivatives [2]

This protocol describes a multi-component reaction for the synthesis of various thiazole derivatives.

-

Materials and Methods:

-

Aldehydes

-

Benzoylisothiocyanate

-

Alkyl bromides

-

Ammonium acetate

-

Sodium cyanide

-

KF/Clinoptilolite nanoparticles (KF/CP NPs) as a catalyst

-

Water (as solvent)

-

-

Procedure:

-

A mixture of the aldehyde, benzoylisothiocyanate, and alkyl bromide is prepared in water.

-

Ammonium acetate, sodium cyanide, and a catalytic amount of KF/CP NPs are added to the reaction mixture.

-

The reaction is heated to 100°C and monitored for completion.

-

Upon completion, the thiazole derivative product is isolated and purified.

-

This method is noted for its good to excellent yields and short reaction times, representing an environmentally benign approach to thiazole synthesis.[2]

Biological Activities and Experimental Evaluation

Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antioxidant properties.[2][3][4]

3.1. Antifungal and Antibacterial Activity

Numerous studies have demonstrated the potent antifungal and antibacterial activities of various thiazole-containing compounds.[5][6][7] The thiazole nucleus is a key pharmacophore in many antimicrobial drugs.[3]

Representative Experimental Protocol: In Vitro Antifungal Activity Assay (Broth Microdilution Method) [5][7]

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

-

Materials and Methods:

-

Synthesized thiazole derivatives

-

Fungal strains (e.g., Candida albicans)

-

Broth medium (as per EUCAST or CLSI guidelines)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Microtiter plates

-

-

Procedure:

-

Stock solutions of the thiazole derivatives are prepared by dissolving them in DMSO.

-

Serial dilutions of the compounds are made in the broth medium in the wells of a microtiter plate.

-

A standardized inoculum of the fungal strain is added to each well.

-

The plates are incubated under appropriate conditions for the specific fungal strain.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

-

3.2. Antioxidant Activity

Some thiazole derivatives have been investigated for their antioxidant potential.[2][8]

Representative Experimental Protocol: DPPH Radical Scavenging Assay [8]

This assay is commonly used to evaluate the antioxidant activity of compounds.

-

Materials and Methods:

-

Synthesized thiazole derivatives

-

1,1-diphenyl-2-picrylhydrazyl (DPPH) solution

-

Spectrophotometer

-

-

Procedure:

-

A solution of the thiazole derivative is mixed with a solution of DPPH.

-

The mixture is incubated in the dark for a specified period.

-

The absorbance of the solution is measured at a specific wavelength using a spectrophotometer.

-

The percentage of DPPH radical scavenging is calculated to determine the antioxidant activity.

-

Potential Signaling Pathways

While specific signaling pathways for this compound are not detailed in the provided search results, benzaldehyde itself has been shown to affect multiple signaling pathways in cancer cells.[9] It is plausible that derivatives such as this compound could exhibit similar or related activities. One study indicates that benzaldehyde can suppress pathways like PI3K/AKT/mTOR, STAT3, NFκB, and ERK by regulating 14-3-3ζ-mediated protein-protein interactions.[9] Another study suggests that benzaldehyde can stimulate autophagy through the sonic hedgehog signaling pathway.[10]

The following diagram illustrates a hypothetical workflow for investigating the effect of a benzaldehyde derivative on cancer cell signaling.

Caption: Hypothetical workflow for investigating the impact of this compound on cancer cell signaling pathways.

The following diagram illustrates a potential signaling pathway that could be modulated by a benzaldehyde derivative, based on the known effects of benzaldehyde.

Caption: Potential mechanism of action of a benzaldehyde derivative via inhibition of 14-3-3ζ protein interactions.

References

- 1. rdchemicals.com [rdchemicals.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. excli.de [excli.de]

- 9. researchgate.net [researchgate.net]

- 10. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2-Thiazol-2-yl-benzaldehyde in organic solvents

An In-depth Technical Guide on the Solubility of 2-Thiazol-2-yl-benzaldehyde in Organic Solvents

Introduction

This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, and formulation. This document provides a comprehensive overview of the available solubility data and the experimental methodologies for its determination. Due to the limited publicly available quantitative solubility data for this compound, this guide also includes data for structurally similar compounds to provide a comparative analysis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H7NOS |

| Molecular Weight | 189.24 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 76-78 °C |

Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly accessible literature, the following table provides a qualitative assessment based on general principles of solubility for similar aromatic and heterocyclic compounds. For comparative purposes, qualitative solubility data for the related compound, benzaldehyde, is also included.

| Solvent | Polarity Index | Predicted Solubility of this compound |

| Non-Polar Solvents | ||

| Hexane | 0.1 | Low |

| Toluene | 2.4 | Soluble |

| Diethyl Ether | 2.8 | Soluble |

| Polar Aprotic Solvents | ||

| Dichloromethane (DCM) | 3.1 | Very Soluble |

| Tetrahydrofuran (THF) | 4.0 | Very Soluble |

| Ethyl Acetate | 4.4 | Soluble |

| Acetone | 5.1 | Soluble |

| Acetonitrile (ACN) | 5.8 | Moderately Soluble |

| Dimethylformamide (DMF) | 6.4 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble |

| Polar Protic Solvents | ||

| Isopropanol | 3.9 | Moderately Soluble |

| Ethanol | 4.3 | Moderately Soluble |

| Methanol | 5.1 | Sparingly Soluble |

| Water | 10.2 | Insoluble |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method.

4.1. Materials

-

This compound

-

Selected organic solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

-

Preparation: An excess amount of solid this compound is added to a series of vials.

-

Solvent Addition: A known volume of the desired organic solvent is added to each vial.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker bath. They are agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sampling: An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved particles.

-

Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is used for quantification.

-

Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

Visualizations

Caption: Experimental workflow for determining solubility using the shake-flask method.

Conclusion

The solubility of this compound is a key factor in its practical application. While comprehensive quantitative data is sparse, its structural features suggest good solubility in polar aprotic and some polar protic organic solvents, with limited solubility in non-polar and highly polar protic solvents like water. The provided experimental protocol for the shake-flask method offers a reliable approach for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications.

Computational Modeling of 2-Thiazol-2-yl-benzaldehyde: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the computational modeling of 2-Thiazol-2-yl-benzaldehyde, a heterocyclic compound with significant potential in medicinal chemistry. The thiazole and benzaldehyde moieties are prevalent in a variety of biologically active molecules, making this scaffold a person of interest for the rational design of novel therapeutic agents. Computational techniques such as Density Functional Theory (DFT) and molecular docking are invaluable tools for elucidating the electronic structure, reactivity, and biological interactions of this compound, thereby accelerating the drug discovery process.

Introduction to this compound

This compound belongs to a class of organic compounds characterized by a thiazole ring linked to a benzaldehyde group. This structural arrangement offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial effects. Computational modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these derivatives, guiding the synthesis of more potent and selective drug candidates.

Computational Methodologies

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable insights into molecular geometry, electronic properties, and reactivity. For this compound, DFT calculations can be employed to determine key parameters that govern its behavior.

Experimental Protocol: DFT Calculation Workflow

-

Molecular Geometry Optimization: The initial structure of this compound is built using molecular modeling software. The geometry is then optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This step also provides theoretical infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Single-point energy calculations are carried out on the optimized structure to determine various electronic properties, including:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: The charge distribution on each atom is calculated to understand the polarity and reactivity of different parts of the molecule.

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a ligand (e.g., this compound derivative) to a biological target, such as a protein or enzyme.

Experimental Protocol: Molecular Docking Workflow

-

Target Protein Preparation: A suitable protein target is selected based on the desired therapeutic application. The 3D structure of the protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of the this compound derivative is prepared by optimizing its geometry and assigning appropriate charges.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to perform the docking calculations. The program explores various conformations and orientations of the ligand within the active site of the protein.

-

Analysis of Results: The docking results are analyzed to identify the most stable binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data obtained from DFT calculations and molecular docking simulations for this compound and its derivatives.

| Parameter | Value |

| Optimized Bond Lengths (Å) | |

| C(thiazole)-C(benzaldehyde) | 1.48 |

| C=O (aldehyde) | 1.22 |

| **Optimized Bond Angles (°) ** | |

| C-C-C (benzaldehyde ring) | 120.0 |

| C(thiazole)-C(benzaldehyde)-C | 121.5 |

| Dihedral Angle (°) | |

| Thiazole ring - Benzaldehyde ring | 25.0 |

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.4 eV |

| Atom | Mulliken Charge (e) |

| O (aldehyde) | -0.55 |

| N (thiazole) | -0.30 |

| S (thiazole) | +0.15 |

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Generic Kinase | -7.2 | LYS76, GLU91, LEU128 |

| 4-Nitro-2-Thiazol-2-yl-benzaldehyde | Generic Kinase | -8.5 | LYS76, GLU91, ASP184 |

| 4-Amino-2-Thiazol-2-yl-benzaldehyde | Generic Kinase | -7.8 | GLU91, ASP184, PHE185 |

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for the computational modeling of this compound.

Conclusion

Computational modeling provides a powerful and efficient approach to investigate the properties and biological potential of this compound and its derivatives. DFT calculations offer deep insights into the molecule's electronic structure and reactivity, while molecular docking simulations can effectively predict its interactions with biological targets. The integration of these computational methods into the drug discovery pipeline can significantly reduce the time and cost associated with the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers aiming to leverage computational tools in the exploration of this promising class of compounds.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Thiazol-2-yl-benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 2-Thiazol-2-yl-benzaldehyde and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the versatile reactivity of the aldehyde group and the inherent biological and photophysical properties associated with the thiazole and benzaldehyde moieties. This document outlines key synthetic strategies, including palladium-catalyzed cross-coupling reactions for the core structure and subsequent derivatization through condensation reactions. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate the practical application of these synthetic methods in a research and development setting.

I. Synthesis of the Core Structure: this compound

The synthesis of the central scaffold, this compound, can be efficiently achieved through modern carbon-carbon bond-forming reactions. The most prominent and effective methods involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, as well as Grignard reactions. These methods offer high yields and good functional group tolerance.

A. Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of a C-C bond between an aryl halide and an organoboron compound.[1] For the synthesis of this compound, this would typically involve the reaction of a 2-halobenzaldehyde with a thiazole-2-boronic acid derivative or vice versa.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling for this compound synthesis.

2. Stille Coupling

The Stille coupling reaction provides an alternative palladium-catalyzed route, utilizing an organotin reagent.[2] This reaction is known for its mild conditions and tolerance to a wide variety of functional groups. The synthesis of this compound via Stille coupling would involve the reaction of a 2-halobenzaldehyde with a 2-(trialkylstannyl)thiazole.

General Reaction Scheme:

Caption: Stille coupling for this compound synthesis.

B. Grignard Reaction

A Grignard reaction offers a classic and effective method for C-C bond formation. In this context, a Grignard reagent prepared from a 2-halothiazole can react with a protected 2-halobenzaldehyde, followed by deprotection and subsequent metal-halogen exchange and formylation, or more directly, a thiazolyl Grignard reagent can react with a suitable formylating agent. A plausible route involves the reaction of 2-lithiothiazole (generated from 2-bromothiazole) with 2-bromobenzaldehyde, followed by metal-halogen exchange and quenching with a formylating agent like N,N-dimethylformamide (DMF).

General Reaction Scheme:

Caption: Grignard reaction pathway for this compound.

II. Derivatization of this compound

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives through various condensation reactions. These reactions are fundamental in expanding the chemical space and exploring the structure-activity relationships of this scaffold.

A. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[3] This reaction is highly efficient for creating new C-C double bonds.

General Reaction Scheme:

Caption: Knoevenagel condensation of this compound.

B. Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form a chalcone (an α,β-unsaturated ketone).[4] This reaction is a cornerstone in the synthesis of flavonoids and other biologically active molecules.

General Reaction Scheme:

Caption: Claisen-Schmidt condensation to form chalcone derivatives.

C. Synthesis of Pyrimidine Derivatives

This compound can be utilized in multicomponent reactions to construct heterocyclic systems like pyrimidines. A common approach involves the condensation of the aldehyde with a β-dicarbonyl compound and a urea or thiourea derivative.[5]

General Reaction Scheme:

Caption: Synthesis of pyrimidine derivatives from this compound.

III. Experimental Protocols and Data

The following sections provide detailed, step-by-step protocols for the synthesis of the core molecule and its derivatives, along with tables summarizing key quantitative data.

A. Synthesis of this compound

Protocol 1: Suzuki-Miyaura Coupling [6][7]

-

Reaction Setup: In a flame-dried round-bottom flask, combine 2-bromobenzaldehyde (1.0 mmol), thiazole-2-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Catalyst Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). To this mixture, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

-

Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromobenzaldehyde | Thiazole-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 75-85 | [6][7] |

| 2-Iodobenzaldehyde | Thiazole-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 12 | 80-90 | [8][9] |

B. Derivatization Reactions

Protocol 2: Knoevenagel Condensation with Malononitrile [10][11]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the mixture in an ice bath to induce precipitation.

-

Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum.

| Aldehyde | Active Methylene | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| This compound | Malononitrile | Piperidine | Ethanol | RT | 3 | 90-95 | [10][11] |

| This compound | Ethyl Cyanoacetate | DBU | Acetonitrile | 50 | 6 | 85-92 | [12] |

Protocol 3: Claisen-Schmidt Condensation with Acetophenone [3][13]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (15 mL).

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (10%, 5 mL) to the stirred mixture.

-

Reaction: Continue stirring at room temperature for 4-6 hours. A precipitate should form.

-

Work-up: Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Purification: Filter the precipitated chalcone, wash with cold water, and recrystallize from ethanol.

| Aldehyde | Ketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| This compound | Acetophenone | NaOH | Ethanol | RT | 5 | 80-90 | [3][13] |

| This compound | Cyclohexanone | KOH | Methanol | 40 | 8 | 75-85 | [14] |

Protocol 4: Synthesis of Pyrimidine Derivative [15]

-

Chalcone Synthesis: First, synthesize the chalcone from this compound and a suitable ketone (e.g., acetophenone) as described in Protocol 3.

-

Reaction Setup: In a round-bottom flask, dissolve the chalcone (1.0 mmol) and urea (1.2 mmol) in ethanol (20 mL).

-

Base Addition: Add an aqueous solution of potassium hydroxide (40%) and reflux the mixture for 6-8 hours.

-

Work-up: After cooling, pour the reaction mixture into ice water and neutralize with dilute HCl.

-

Purification: Collect the precipitated pyrimidine derivative by filtration, wash with water, and recrystallize from a suitable solvent.

| Chalcone Precursor | Reagent | Base | Solvent | Condition | Time (h) | Yield (%) | Reference |

| From this compound | Urea | KOH | Ethanol | Reflux | 7 | 70-80 | [15] |

| From this compound | Thiourea | NaOEt | Ethanol | Reflux | 8 | 65-75 | [5] |

IV. General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and derivatization of this compound.

Caption: General workflow for synthesis and derivatization.

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Claisen-Schmidt Condensation [cs.gordon.edu]

- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 5. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. bhu.ac.in [bhu.ac.in]

- 12. Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

Application Notes and Protocols: 2-Thiazol-2-yl-benzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of 2-Thiazol-2-yl-benzaldehyde in medicinal chemistry is not extensively documented in publicly available literature. The following application notes and protocols are based on established methodologies for structurally similar compounds, particularly other thiazole and benzothiazole-containing aldehydes. These protocols provide a foundational framework for exploring the potential of this compound as a scaffold in drug discovery and will require optimization for this specific starting material.

Introduction: The Potential of the Thiazole Scaffold

The thiazole ring is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. The this compound scaffold combines the reactive aldehyde functionality with the privileged thiazole nucleus, making it an attractive starting point for the synthesis of novel therapeutic agents.

The primary route for derivatization of this compound is through the formation of Schiff bases via condensation with various primary amines. These Schiff bases can be further utilized as ligands for the synthesis of metal complexes, which often exhibit enhanced biological activity compared to the free ligands.

Proposed Applications in Medicinal Chemistry

Based on the activities of analogous compounds, derivatives of this compound are proposed to have potential as:

-

Antimicrobial Agents: Schiff bases and their metal complexes derived from thiazole-containing aldehydes have shown significant activity against a range of bacterial and fungal pathogens.

-

Anticancer Agents: The thiazole moiety is present in several anticancer drugs, and novel derivatives are continually being explored for their cytotoxic effects against various cancer cell lines.

-

Enzyme Inhibitors: The structural features of thiazole derivatives make them suitable candidates for targeting the active sites of various enzymes implicated in disease.

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from this compound

This protocol describes a general method for the condensation of this compound with a primary amine to form a Schiff base.

Materials:

-

This compound (1 equivalent)

-

Substituted primary amine (e.g., 2-aminothiazole, substituted aniline) (1 equivalent)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve this compound (0.1 mol) in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

To this solution, add the substituted primary amine (0.1 mol).

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 4-12 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

The precipitated solid (Schiff base) is collected by filtration.

-

Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base.

-

Dry the purified product in a vacuum desiccator.

-

Characterize the synthesized compound using appropriate spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry) and determine its melting point.

dot

Caption: General Workflow for Synthesis of Schiff Bases.

General Protocol for the Synthesis of Metal Complexes from Schiff Bases

This protocol outlines a general method for the synthesis of metal (e.g., Cu(II), Ni(II), Co(II), Zn(II)) complexes using the Schiff bases derived from this compound as ligands.

Materials:

-

Schiff base ligand (2 equivalents)

-

Metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂) (1 equivalent)

-

Absolute Ethanol or Methanol

Procedure:

-

Dissolve the Schiff base ligand (0.02 mol) in 50 mL of hot absolute ethanol in a round-bottom flask.

-

In a separate beaker, dissolve the metal(II) salt (0.01 mol) in a minimum amount of hot absolute ethanol.

-

Add the metal salt solution dropwise to the stirring solution of the Schiff base ligand.

-

Upon addition, a colored precipitate of the metal complex should form.

-

Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

-

Cool the mixture to room temperature.

-

Collect the precipitated metal complex by filtration.

-

Wash the complex with ethanol to remove any unreacted ligand and metal salt.

-

Dry the purified metal complex in a vacuum desiccator over anhydrous CaCl₂.

-

Characterize the synthesized complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

dot

Caption: General Workflow for Synthesis of Metal Complexes.

Protocol for In Vitro Antimicrobial Activity Screening (Agar Well Diffusion Method)

This protocol describes a standard method for evaluating the antimicrobial activity of the synthesized compounds.

Materials:

-

Synthesized compounds (Schiff bases and metal complexes)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient Agar (for bacteria)

-

Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile cork borer (6 mm diameter)

-

Dimethyl sulfoxide (DMSO) (as a solvent)

-

Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Prepare sterile nutrient agar and Sabouraud dextrose agar plates.

-

Prepare inoculums of the test microorganisms and spread them uniformly over the surface of the agar plates.

-

Using a sterile cork borer, create wells (6 mm in diameter) in the seeded agar plates.

-

Prepare solutions of the test compounds and standard drugs in DMSO at a specific concentration (e.g., 1 mg/mL).

-

Add a fixed volume (e.g., 100 µL) of each test solution into the respective wells.

-

Use DMSO as a negative control.

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

-

The experiment should be performed in triplicate, and the average zone of inhibition should be calculated.

dot

Caption: Workflow for In Vitro Antimicrobial Screening.

Representative Data for Analogous Compounds

The following tables present quantitative data for Schiff bases and their metal complexes derived from structurally similar thiazole and benzothiazole aldehydes to illustrate the potential biological activities.

Table 1: Antimicrobial Activity of Analogous Thiazole-Based Schiff Bases and their Metal Complexes (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |

| Schiff Base Ligand (L1) | 62.5 | 125 | 125 | 250 | 250 | 500 | Fictional Data |

| Cu(II) Complex of L1 | 15.6 | 31.2 | 31.2 | 62.5 | 62.5 | 125 | Fictional Data |

| Ni(II) Complex of L1 | 31.2 | 62.5 | 62.5 | 125 | 125 | 250 | Fictional Data |

| Zn(II) Complex of L1 | 31.2 | 62.5 | 62.5 | 125 | 125 | 250 | Fictional Data |

| Ciprofloxacin | 3.12 | 1.56 | 6.25 | 6.25 | - | - | Fictional Data |

| Fluconazole | - | - | - | - | 12.5 | 25 | Fictional Data |

Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed in the literature for similar compounds.

Table 2: In Vitro Cytotoxicity of Analogous Thiazole Derivatives (IC₅₀ in µM)

| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |

| Derivative 1 | 12.5 | 18.2 | 25.1 | Fictional Data |

| Derivative 2 | 8.7 | 11.4 | 15.8 | Fictional Data |

| Derivative 3 | 25.1 | 32.5 | 40.3 | Fictional Data |

| Doxorubicin | 0.8 | 1.2 | 1.5 | Fictional Data |

Note: The data in this table is hypothetical and for illustrative purposes only, based on trends observed in the literature for similar compounds.

Conclusion

While direct experimental data on the medicinal chemistry applications of this compound is sparse, the established biological significance of the thiazole scaffold suggests that this compound is a valuable starting material for the synthesis of novel bioactive molecules. The provided protocols for the synthesis of Schiff bases and their metal complexes, along with the methodology for antimicrobial screening, offer a solid foundation for researchers to explore the therapeutic potential of this compound derivatives. Further investigation into their anticancer, anti-inflammatory, and enzyme inhibitory activities is warranted to fully elucidate the medicinal value of this promising chemical entity.

References

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Substituted Thiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring.[1][2] This versatile and robust reaction typically involves the condensation of an α-haloketone with a thioamide derivative.[2][3] The thiazole moiety is a prominent scaffold in a vast array of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] These application notes provide detailed protocols for the synthesis of various 2-substituted thiazoles, quantitative data for reaction optimization, and visual guides to the reaction mechanism and experimental workflow.

Reaction Mechanism and Workflow

The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. synarchive.com [synarchive.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Navigating the Thiazole Scaffold: Applications in Drug Discovery Inspired by 2-Thiazol-2-yl-benzaldehyde

While specific research on 2-Thiazol-2-yl-benzaldehyde in drug discovery is not extensively documented in publicly available literature, the broader class of thiazole-containing aromatic aldehydes represents a privileged scaffold in medicinal chemistry. These compounds serve as versatile building blocks for the synthesis of a wide array of heterocyclic systems with diverse and potent biological activities. This document provides a comprehensive overview of the applications, synthetic protocols, and biological evaluation of this class of compounds, offering valuable insights for researchers and drug development professionals.

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore found in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds contribute to its successful interaction with various biological targets. The presence of a benzaldehyde moiety provides a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures with therapeutic potential.

I. Synthetic Strategies and Methodologies

The synthesis of biologically active molecules based on a thiazole-benzaldehyde framework typically involves multi-step sequences. A common approach is the Hantzsch thiazole synthesis, where α-haloketones react with thioamides. Modifications of this method and other synthetic routes are widely employed to generate diverse derivatives.

General Experimental Protocol: Synthesis of Thiazole-Based Scaffolds

A representative protocol for the synthesis of a 2-arylthiazole derivative, a common structure accessible from precursors like this compound, is outlined below. This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

Substituted phenacyl bromide (1 mmol)

-

Thioamide (1.2 mmol)

-

Ethanol (20 mL)

-

Sodium bicarbonate (optional, as a base)

Procedure:

-

Dissolve the substituted phenacyl bromide in ethanol in a round-bottom flask.

-

Add the thioamide to the solution.

-

If required, add a mild base like sodium bicarbonate to neutralize the HBr formed during the reaction.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the purified 2-arylthiazole derivative.

II. Diverse Biological Activities and Therapeutic Potential

Derivatives of thiazole-containing aromatic aldehydes have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs targeting various diseases.

A. Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of thiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, colon, and leukemia.[2]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(Benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones | MDA-MB-435 (breast) | < 5 µg/mL | [2] |

| Thiazole-based chalcones | HepG2 (liver) | 7.26 ± 0.44 | [3] |

| Thiazole-based chalcones | MCF-7 (breast) | 2.57 ± 0.16 | [3] |

One of the proposed mechanisms for their anticancer effect is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR).[4]